Core Heterocycle Differentiation: 2-Thioxo (C=S) vs. 2-Oxo (C=O) Thiazolidine Series
The target compound contains a 2-thioxothiazolidin-4-one (rhodanine) core, whereas the well-characterized furan-2-ylmethylene series in the literature employs a thiazolidinedione (TZD, 2,4-dioxo) core. In the TZD series, compound 26 (AS-252424) achieved PI3Kγ IC50 = 0.035 µM with >100-fold selectivity over PI3Kα [1]. The rhodanine (C=S) core is not reported as a PI3Kγ pharmacophore. This chemotype divergence represents a fundamental difference in target engagement potential, but no quantitative biochemical data exist for the target compound to enable direct comparison.
| Evidence Dimension | PI3Kγ inhibitory potency |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | AS-252424 (TZD series): PI3Kγ IC50 = 0.035 µM |
| Quantified Difference | Cannot be calculated; target compound untested |
| Conditions | In vitro PI3Kγ enzymatic assay (J. Med. Chem. 2006) |
Why This Matters
The sulfur-for-oxygen substitution at position 2 defines distinct pharmacophore classes; procurement of the thioxo compound enables exploration of chemical space inaccessible to the extensively patented TZD series.
- [1] Pomel V, et al. Furan-2-ylmethylene Thiazolidinediones as Novel, Potent, and Selective Inhibitors of Phosphoinositide 3-Kinase γ. J. Med. Chem. 2006;49(13):3857-3871. View Source
